![molecular formula C14H6F6N2O B3023662 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile CAS No. 338759-13-0](/img/structure/B3023662.png)
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile
説明
The compound 5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile is a multifunctional molecule that contains several interesting functional groups, including a pyridine ring, a nitrile group, and trifluoromethyl groups. These functional groups suggest that the compound could be a versatile intermediate in organic synthesis, potentially useful in the development of pharmaceuticals, agrochemicals, or materials science.
Synthesis Analysis
The synthesis of related pyridine carbonitriles can be achieved through various methods. For instance, a three-component condensation involving β-ketonitriles, pyridinium ylides, and aldehydes can lead to the formation of dihydrofuran carbonitriles and pyran carbonitriles . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis. For example, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile intermediate for trifluoromethylated N-heterocycles indicates that functionalized pyridine carbonitriles can be synthesized and further reacted with various nucleophiles to introduce additional substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography . These analyses provide insights into the geometry and electronic structure of the pyridine carbonitriles, which can be crucial for understanding the reactivity and potential applications of the target compound. The presence of trifluoromethyl groups is likely to influence the electronic properties of the molecule, making it more electrophilic and potentially reactive towards nucleophiles.
Chemical Reactions Analysis
The chemical reactivity of pyridine carbonitriles can be quite diverse. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, proposing a reaction mechanism . Similarly, the reactions of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile with bisnucleophiles have been explored . These studies suggest that the target compound could also undergo various nucleophilic addition or substitution reactions, given the presence of the nitrile and the electron-withdrawing trifluoromethyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carbonitriles are influenced by their functional groups. The trifluoromethyl groups are known to impart unique properties such as increased lipophilicity and chemical stability . The nitrile group can participate in a range of chemical reactions, serving as a precursor to other functional groups or as a coordinating site for metal ions. The crystal structure analysis of similar compounds provides information on molecular conformation and potential intermolecular interactions . These properties are essential for the design of new compounds with desired biological or physical characteristics.
科学的研究の応用
Synthetic Pathways and Catalytic Applications
Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries, demonstrates the application of complex chemical structures in developing lead molecules. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing these compounds, indicating the importance of innovative synthetic routes in pharmaceutical research (Parmar, Vala, & Patel, 2023).
Pharmacological Review and Research Calls
The study on Chlorogenic Acid (CGA) and its pharmacological effects reveals the breadth of research on compounds with multiple functional groups, including trifluoromethyl groups. This review emphasizes the need for further research to optimize the biological and pharmacological effects of such compounds, suggesting a wide array of applications from natural food additives to therapeutic agents (Naveed et al., 2018).
Drug Discovery and Molecular Biology
Investigations into pyrrolidine in drug discovery illustrate the versatility of nitrogen heterocycles, including those with trifluoromethyl groups, in developing compounds for treating human diseases. The review covers bioactive molecules characterized by the pyrrolidine ring and its derivatives, shedding light on the structural diversity and application of these compounds in medicinal chemistry (Li Petri et al., 2021).
Environmental Applications and Degradation Studies
Research on the environmental fate and effects of lampricide TFM, which contains trifluoromethyl groups, highlights the transient environmental effects of such compounds. It suggests minimal long-term toxicological risk, emphasizing the importance of understanding environmental impacts in the application of chemical agents (Hubert, 2003).
Green Chemistry and Catalysis
A review on fluoroalkylation reactions in aqueous media presents advancements in incorporating fluorinated groups into molecules under environmentally friendly conditions. This area of research is crucial for developing sustainable methods in organic synthesis, indicating the growing importance of green chemistry principles in chemical research (Song et al., 2018).
作用機序
将来の方向性
The future research directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, future research might focus on optimizing its synthesis, studying its mechanism of action, or evaluating its safety and efficacy in preclinical and clinical studies .
特性
IUPAC Name |
5-(trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O/c15-13(16,17)8-1-3-10(4-2-8)23-12-5-9(14(18,19)20)7-22-11(12)6-21/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQITRAZMQPUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



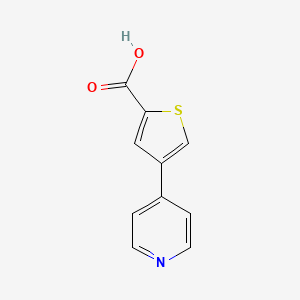


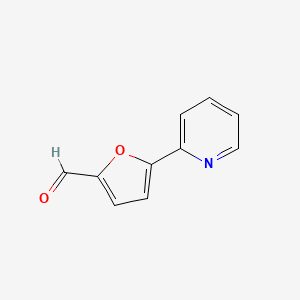

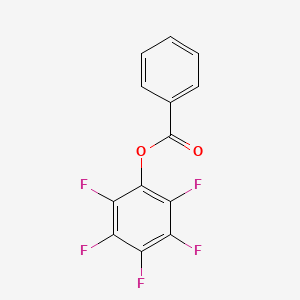
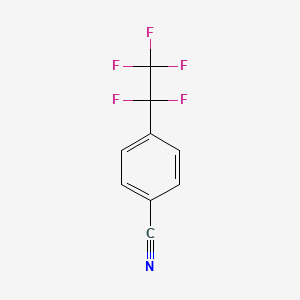

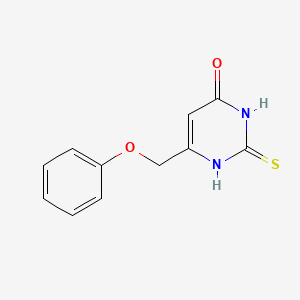
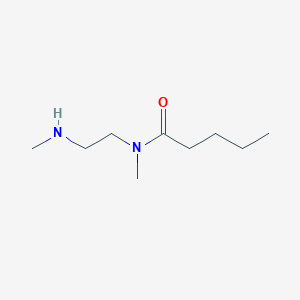


![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)
![3-Phenylimidazo[1,2-a]pyrazine](/img/structure/B3023602.png)